molecular formula C18H19ClN2O3 B2838526 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one CAS No. 1291490-39-5

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

Cat. No. B2838526
CAS RN: 1291490-39-5
M. Wt: 346.81
InChI Key: LTHALKTUKXCXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one, also known as CZC-54252, is a novel compound with potential pharmaceutical applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it prevents the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to improved mood and reduced symptoms of depression.
Biochemical and Physiological Effects:
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression. It has also been found to reduce the production of inflammatory cytokines, leading to reduced inflammation. Additionally, 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is its potential as a multi-target drug, as it has been found to have various biological activities. This makes it a promising candidate for the treatment of various diseases, including cancer and depression. However, one limitation of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is its limited availability, as it is a novel compound that has not yet been extensively studied.

Future Directions

There are several future directions for the study of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one and its potential as a multi-target drug.

Synthesis Methods

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorophenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxo-1-pyrrolidine acetamide to yield 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory activity, as it has been found to reduce the production of inflammatory cytokines in vitro. Furthermore, 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has been studied for its potential use as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

3-amino-4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHALKTUKXCXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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